N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-15-6-4-5-7-19(15)25-20(27)12-26-14-24-21-18(13-30-22(21)23(26)28)16-8-10-17(29-2)11-9-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXSIHHAWSMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound has the following structural characteristics:
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 419.5 g/mol
- SMILES Notation : CCCC1=CC=CC=C1NC(=O)C2=C(N=C(N2C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C(=S)C
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to disease pathways, particularly those involved in cancer proliferation and inflammation.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
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Anti-inflammatory Effects :
- Research published in Pharmacology Reports highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.
-
Antioxidant Activity :
- In a recent study investigating oxidative stress, the compound exhibited significant radical scavenging activity, indicating its potential role in protecting cells from oxidative damage.
Scientific Research Applications
Antitumor Activity
Recent studies indicate that N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effectiveness:
The compound has shown to be up to five times more potent than standard chemotherapy agents like 5-fluorouracil, suggesting its potential as a novel therapeutic agent in oncology.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The following table outlines its inhibitory effects:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)... | 9.17 | COX-1 |
| N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)... | 8.23 | COX-2 |
These findings suggest that the compound may serve as a dual-action agent, effectively targeting both cancerous cells and inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that substituents on the phenyl rings can significantly affect the compound's cytotoxicity and selectivity towards cancer cells.
In Vitro Studies
In a controlled study using the SW620 cell line, treatment with this compound resulted in a dose-dependent decrease in cell viability. Significant apoptosis was observed at higher concentrations, supporting its potential as an anticancer therapy.
In Vivo Studies
Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These results reinforce the therapeutic potential of this compound in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
